molecular formula C19H18ClN3O2 B6164584 METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ CAS No. 1011370-99-2

METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+

Cat. No. B6164584
CAS RN: 1011370-99-2
M. Wt: 355.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine (MCPP) is a synthetic compound that was first reported in 1975. It is a member of the pyrazolo[3,4-b]pyridine family of compounds and is a potent agonist of the 5-HT2A receptor. MCPP has been studied extensively in the past decades and has been found to have a variety of biochemical and physiological effects in both in vitro and in vivo experiments.

Scientific Research Applications

METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ has been used extensively in scientific research, particularly in the study of serotonin receptors. It has been used to study the effects of serotonin on various physiological and biochemical processes, including the regulation of mood, anxiety, appetite, sleep, and cognition. It has also been used to study the effects of serotonin on the cardiovascular system, endocrine system, and immune system. In addition, METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ has been used in the study of drug addiction and in the development of new drugs for the treatment of mental health disorders.

Mechanism of Action

METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ is an agonist of the 5-HT2A receptor, which is a serotonin receptor. When METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ binds to the 5-HT2A receptor, it activates the receptor and triggers a series of biochemical and physiological effects. This includes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, anxiety, appetite, sleep, and cognition.
Biochemical and Physiological Effects
METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ has been found to have a variety of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have shown that METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ can increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It has also been found to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. In vivo studies have shown that METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ can reduce anxiety and improve mood in human subjects. It has also been found to have an effect on the cardiovascular system, endocrine system, and immune system.

Advantages and Limitations for Lab Experiments

METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable compound, and therefore can be stored for long periods of time. It is also a potent agonist of the 5-HT2A receptor, making it a useful tool for studying the effects of serotonin on various physiological and biochemical processes. A limitation is that it can be toxic at high doses, and therefore must be used with caution in laboratory experiments.

Future Directions

METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ has been studied extensively in the past decades and has a variety of potential applications. One potential future direction is the development of new drugs for the treatment of mental health disorders, such as depression and anxiety. It could also be used to study the effects of serotonin on the cardiovascular system, endocrine system, and immune system. Additionally, it could be used to study the effects of serotonin on drug addiction and in the development of new drugs for the treatment of addiction. Finally, it could be used to study the effects of serotonin on learning and memory.

Synthesis Methods

METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ can be synthesized by a variety of methods. The most common method is the one-step synthesis from 4-chlorobenzaldehyde and 3-methyl-1-cyclopropyl-pyrazole. This method is simple and efficient, and has been used extensively in the synthesis of METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+. Other methods have also been developed, such as the two-step synthesis from 4-chlorobenzaldehyde and 3-methyl-1-cyclopropyl-pyrazole. This method is more complex but has been found to be more efficient in the synthesis of METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for METHYL 1-(4-CHLOROBENZYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDI+ involves the reaction of 4-chlorobenzyl bromide with cyclopropylmethylamine to form the intermediate, which is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to yield the final product.", "Starting Materials": [ "4-chlorobenzyl bromide", "cyclopropylmethylamine", "3-methyl-1H-pyrazole-5-carboxylic acid", "diisopropylethylamine", "N,N-dimethylformamide", "triethylamine", "ethyl acetate", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 4-chlorobenzyl bromide is reacted with cyclopropylmethylamine in the presence of diisopropylethylamine and N,N-dimethylformamide to form the intermediate.", "Step 2: The intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to yield the final product.", "Step 3: The final product is purified by recrystallization from ethyl acetate and washed with water and sodium hydroxide solution." ] }

CAS RN

1011370-99-2

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.